5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
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Description
The compound "5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole" is a thiazole derivative, a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of a related compound, 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, was achieved through a three-step procedure that included cyclization, chlorination, and nucleophilic substitution reactions, offering mild reaction conditions and good yields . Similarly, bromination of 4-substituted thiazolylhydrazones led to the formation of 5-halo derivatives, with the reaction conditions being influenced by substituents on the thiazole ring .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial in determining their chemical reactivity and interaction with other molecules. For example, the crystal structure of 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole revealed dihedral angles between the 4-methylbenzyl and nitro-phenyl rings and the imidazo thiadiazole mean plane, which are indicative of the molecule's conformation . Such structural analyses are often complemented by quantum chemical and theoretical charge density analyses to understand the nature and strength of intermolecular interactions .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The bromination of thiazolylhydrazones, for instance, is a reaction that can lead to the selective formation of 5-halo derivatives, with the course of the reaction being affected by the substituents present . These reactions are important for the synthesis of more complex thiazole-containing molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, fluorescence, and reactivity, are influenced by their molecular structure. The fluorescence effects in 2-methylamino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, for example, were found to be induced by molecular aggregation, which is dependent on the pH of the solution . Such properties are not only important for the practical use of these compounds but also for understanding their behavior in biological systems.
Scientific Research Applications
- Pharmaceutical Chemistry
- Application : The trifluoromethyl group is found in many FDA-approved drugs . It’s considered a pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction.
- Method of Application : The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .
- Results : Over the past 20 years, 19 FDA-approved drugs have been developed that contain the trifluoromethyl group .
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Agrochemical Industry
- Application : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests .
- Method of Application : TFMP derivatives are incorporated into potential agrochemicals during their synthesis .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
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Pharmaceutical and Veterinary Industries
- Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
- Method of Application : The TFMP group is incorporated into potential drug molecules during their synthesis .
- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
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Antiviral Research
- Application : 2-Bromo-5-(trifluoromethyl)aniline, a compound similar to the one you mentioned, has been used in the synthesis and biochemical evaluation of inhibitors of hepatitis C virus (HCV) NS3 protease .
- Method of Application : The compound is incorporated into potential antiviral drugs during their synthesis .
- Results : The results of these studies are not specified in the available resources .
-
Organic Synthesis
- Application : The trifluoromethyl group is often used in organic synthesis due to its unique physicochemical properties .
- Method of Application : The trifluoromethyl group is incorporated into potential organic compounds during their synthesis .
- Results : The incorporation of the trifluoromethyl group into organic compounds can significantly affect their properties, leading to many novel applications .
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Antibacterial Research
- Application : Derivatives of 1,3-diazole, a compound similar to the one you mentioned, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method of Application : The compound is incorporated into potential antibacterial drugs during their synthesis .
- Results : The results of these studies are not specified in the available resources .
properties
IUPAC Name |
5-bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NS/c1-6-9(12)17-10(16-6)7-2-4-8(5-3-7)11(13,14)15/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCIYGNYGIKEEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384971 |
Source
|
Record name | 5-bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
CAS RN |
850375-27-8 |
Source
|
Record name | 5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850375-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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